molecular formula C8H13NO B2898008 1-(2-Aminocyclohex-1-en-1-yl)ethanone CAS No. 23645-69-4

1-(2-Aminocyclohex-1-en-1-yl)ethanone

Cat. No.: B2898008
CAS No.: 23645-69-4
M. Wt: 139.198
InChI Key: JIAGEKWBOSYIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminocyclohex-1-en-1-yl)ethanone is an organic compound with the molecular formula C8H13NO It is characterized by a cyclohexene ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminocyclohex-1-en-1-yl)ethanone can be synthesized through several methods, including:

  • Amination of Cyclohexenone: This involves the reaction of cyclohexenone with an amine source under suitable conditions to introduce the amino group.

  • Reduction of Nitro Compounds: Starting from a nitro-substituted cyclohexenone, the nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclohex-1-en-1-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution Reactions: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution Reactions: Various alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Alkylated and acylated derivatives.

Scientific Research Applications

1-(2-Aminocyclohex-1-en-1-yl)ethanone has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Aminocyclohex-1-en-1-yl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(2-Aminocyclohex-1-en-1-yl)ethanone is similar to other compounds with cyclohexene and amino functionalities, such as:

  • 2-Aminocyclohexanone: This compound lacks the ethanone group and has different chemical properties.

  • Cyclohexenylacetic Acid: This compound has a carboxylic acid group instead of the amino group.

Properties

IUPAC Name

1-(2-aminocyclohexen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGEKWBOSYIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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